An In-Depth Technical Guide to 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde and Its Isomers
An In-Depth Technical Guide to 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde and Its Isomers
A Note on Nomenclature and CAS Number: The chemical name 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is subject to ambiguity in chemical databases. This guide will focus on the well-documented isomer, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde , with the Chemical Abstracts Service (CAS) Number 343604-24-0 . Data for other closely related isomers may also be presented for comparative purposes. This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
Physicochemical and Spectroscopic Data
The trifluoromethyl group significantly influences the electronic properties and lipophilicity of the biphenyl scaffold, making it a valuable moiety in drug design. Below is a summary of the available data for 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde and related isomers.
| Property | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde | 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde |
| CAS Number | 343604-24-0 | 100036-64-4[1] |
| Molecular Formula | C₁₄H₉F₃O | C₁₄H₉F₃O[1] |
| Molecular Weight | 250.22 g/mol | 250.22 g/mol [1] |
| Appearance | Clear colorless to yellow liquid or solid | Not specified |
| Purity | ≥ 98% (NMR) | Not specified |
| Storage Conditions | Store at 0-8°C | Not specified |
Spectroscopic Data (Reference Data for a Related Compound: 3-methyl-4'-(trifluoromethyl)-1,1'-biphenyl)
| Spectrum | Chemical Shifts (δ) and Coupling Constants (J) |
| ¹H NMR (400 MHz, CDCl₃) | 7.65 (s, 4H, Ar), 7.38 (s, 1H, Ar), 7.35 (d, J = 4.0 Hz, 1H, Ar), 7.32 (d, J = 8.0 Hz, 1H, Ar), 7.20 (d, J = 4.0 Hz, 1H, Ar), 2.43 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | 144.8 (s, Ar), 139.6 (s, Ar), 138.6 (s, Ar), 129.1 (d, J = 2.2 Hz, CF₃), 128.9 (s, Ar), 128.8 (s, Ar), 127.9 (s, Ar), 127.3 (s, Ar), 125.5 (s, Ar), 124.3 (s, Ar), 21.3 (s, CH₃) |
| ¹⁹F NMR (376 MHz, CDCl₃) | -64.0 (s) |
Experimental Protocols: Synthesis
The primary synthetic route to 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with an organic halide.
General Suzuki-Miyaura Coupling Protocol for the Synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.
Reactants:
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3-Formylphenylboronic acid
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1-Bromo-4-(trifluoromethyl)benzene
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃) or other suitable phosphine ligand
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Potassium carbonate (K₂CO₃) or another suitable base
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Toluene, ethanol, and water (or another suitable solvent system)
Procedure:
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To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-formylphenylboronic acid (1.2 equivalents) and potassium carbonate (2.0 equivalents).
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Add the palladium(II) acetate catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
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Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
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Add 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent).
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Add a degassed solvent mixture, such as toluene, ethanol, and water.
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Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and stir vigorously for the required reaction time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes and ethyl acetate) to afford the desired 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde.


